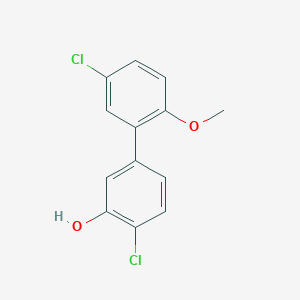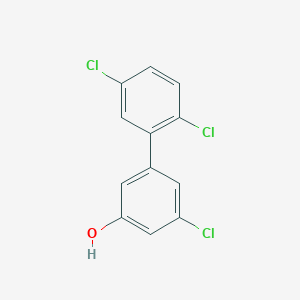
2-Chloro-4-(3,5-dichlorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% (2C4DCPP) is a chlorinated phenol that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 85-87°C, and is soluble in water, alcohol, and many organic solvents. It is used as a reagent in organic synthesis, as a catalyst in reactions, and as a disinfectant. 2C4DCPP has been studied extensively for its biochemical, physiological, and toxicological effects.
Applications De Recherche Scientifique
2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been studied for its potential as an antimicrobial agent, as a fungicide, and as an insecticide. It has also been used as a model compound for studying the effects of chlorinated phenols on the environment. In addition, it has been studied for its potential as a biomarker for exposure to chlorinated phenols.
Mécanisme D'action
2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% is believed to act as a biocide by disrupting the cell membrane of bacteria and fungi. It is thought to bind to the cell membrane, causing it to become more permeable and allowing ions and other molecules to enter the cell. This results in the death of the cell.
Biochemical and Physiological Effects
2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been found to be toxic to a variety of organisms, including bacteria, fungi, and insects. It has also been found to be a potent inhibitor of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. In addition, it has been found to be an irritant to the skin and eyes, and to cause respiratory irritation.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and is stable in aqueous solution. It is also non-toxic to humans, and can be easily handled and stored. However, it is important to note that 2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% is toxic to a variety of organisms, and should be handled with caution.
Orientations Futures
There are several potential future directions for the use of 2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% in scientific research. One potential application is in the development of new antimicrobial agents. 2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% has been found to be a potent biocide, and its mechanism of action could be used to develop more effective agents. Another potential application is in the development of new fungicides and insecticides. 2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% has been found to be effective in controlling a variety of organisms, and its mechanism of action could be used to develop more effective agents. Finally, 2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% could be used as a model compound to study the effects of chlorinated phenols on the environment.
Méthodes De Synthèse
2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% is synthesized by the reaction of 3,5-dichlorophenol with chlorine gas in aqueous solution. The reaction is catalyzed by ferric chloride and proceeds in two steps. In the first step, chlorine gas is added to the 3,5-dichlorophenol to form the intermediate 2,4-dichlorophenol. In the second step, the intermediate is reacted with chlorine gas to form 2-Chloro-4-(3,5-dichlorophenyl)phenol, 95%. The reaction is complete when the desired product is isolated and purified.
Propriétés
IUPAC Name |
2-chloro-4-(3,5-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-9-3-8(4-10(14)6-9)7-1-2-12(16)11(15)5-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMKZBROOFEHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686101 |
Source


|
| Record name | 3,3',5'-Trichloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3,5-dichlorophenyl)phenol | |
CAS RN |
475979-70-5 |
Source


|
| Record name | 3,3',5'-Trichloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381844.png)

![2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381847.png)